Malonylginsenoside Rb1
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Overview
Description
Malonylginsenoside Rb1 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. It belongs to the ginsenoside family, which are triterpene saponins known for their diverse pharmacological properties. This compound is particularly noted for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of malonylginsenoside Rb1 typically involves the enzymatic transformation of ginsenoside Rb1. This process can be achieved through biotransformation using specific enzymes that catalyze the addition of a malonyl group to the ginsenoside Rb1 molecule .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax ginseng roots. Advanced techniques such as ultra-high-performance liquid chromatography (UHPLC) combined with mass spectrometry (MS) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Malonylginsenoside Rb1 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Malonylginsenoside Rb1 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of ginsenosides and their derivatives.
Mechanism of Action
The mechanism of action of malonylginsenoside Rb1 involves multiple molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB) pathway.
Anti-cancer Effects: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.
Neuroprotective Effects: It enhances neural plasticity and protects against oxidative stress by upregulating antioxidant enzymes and neurotrophic factors.
Comparison with Similar Compounds
Malonylginsenoside Rb1 can be compared with other ginsenosides such as:
Ginsenoside Rb1: While both compounds share a similar core structure, this compound has an additional malonyl group, which enhances its pharmacological properties.
Ginsenoside Rg1: This compound differs in its sugar moiety and exhibits distinct biological activities, particularly in enhancing cognitive functions.
Ginsenoside Rd: Similar to this compound, ginsenoside Rd has been studied for its anti-cancer and neuroprotective effects.
Properties
CAS No. |
88140-34-5 |
---|---|
Molecular Formula |
C57H94O26 |
Molecular Weight |
1195.3 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C57H94O26/c1-24(2)10-9-14-57(8,83-51-47(74)43(70)40(67)30(80-51)23-76-49-45(72)41(68)37(64)27(20-58)77-49)25-11-16-56(7)36(25)26(60)18-32-54(5)15-13-33(53(3,4)31(54)12-17-55(32,56)6)81-52-48(44(71)38(65)28(21-59)78-52)82-50-46(73)42(69)39(66)29(79-50)22-75-35(63)19-34(61)62/h10,25-33,36-52,58-60,64-74H,9,11-23H2,1-8H3,(H,61,62)/t25-,26+,27+,28+,29+,30+,31-,32+,33-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50+,51-,52-,54-,55+,56+,57-/m0/s1 |
InChI Key |
NTYAVUNEPXGZQJ-LUSMHSHMSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
Origin of Product |
United States |
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